molecular formula C5H2Cl2OS B1351245 2,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-60-0

2,5-Dichlorothiophene-3-carbaldehyde

Cat. No. B1351245
CAS RN: 61200-60-0
M. Wt: 181.04 g/mol
InChI Key: PTHQASYUHZFSKR-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The presence of chlorine and aldehyde functional groups in 2,5-Dichlorothiophene-3-carbaldehyde suggests that it is a reactive molecule that can participate in various chemical reactions, particularly those involving nucleophilic addition to the carbonyl carbon.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Another approach involves the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in alcohol, resulting in a polymer with unique morphological properties . Additionally, a domino Vilsmeier–Haack reaction/ring closure sequence has been utilized to synthesize a series of benzfused 3-chlorothiophene-2-carbaldehydes . A regioselective synthesis method using a chemo- and regioselective Br/Li exchange reaction has also been reported for the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a polymer derived from thiophene-2-carbaldehyde was determined using FT/IR, 1H-NMR, EDX, and XPS, and its morphology was examined using SEM . In another study, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined by NMR, IR, and elemental analysis .

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde has been shown to participate in thioacetalization, chloromethylation, and oxidation reactions, leading to various products including oligomers and carboxylic acids . The reactivity of thiophene derivatives can be further explored to synthesize complex molecules such as 4,5-dihydrothieno[3,2-c]quinolines and their functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. The polymerization of thiophene-2-carbaldehyde results in spherical particles with rough surfaces that form clusters . The photoluminescence properties of thiophene derivatives have been studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for potential applications in materials science, such as in the development of fluorescent dyes or electronic materials .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

2,5-Dichlorothiophene-3-carbaldehyde plays a crucial role in the synthesis of heterocyclic compounds. A notable application involves its use in the synthesis of heterocyclic chalcones containing halogenated thiophenes. Through Friedel-Crafts acylation, heterocyclic ketones such as 3-acetyl-2,5-dichlorothiophene are synthesized, which are then utilized to produce thiophene chalcones. These chalcones are formed via the Claisen-Schmidt reaction with various heterocyclic aldehydes, in the presence of a basic medium like sodium hydroxide. The synthesized compounds are structurally confirmed through spectral data analysis, including IR, MS, 1H, and 13C NMR, highlighting the chemical versatility and applicability of 2,5-dichlorothiophene-3-carbaldehyde in creating complex heterocyclic structures (Al-Maqtari, Jamalis, & Sirat, 2015).

Photochemical Synthesis

Another significant application is observed in photochemical synthesis, where derivatives of 2,5-dichlorothiophene-3-carbaldehyde, such as 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, are used. These compounds, when irradiated in a benzene solution, yield phenyl derivatives, demonstrating the reactivity of halogenothiophenes under photochemical conditions. This process showcases the potential of 2,5-dichlorothiophene-3-carbaldehyde derivatives in synthesizing complex organic structures through photochemical reactions, with iodine-containing compounds showing higher reactivity and stability under these conditions (Antonioletti et al., 1986).

properties

IUPAC Name

2,5-dichlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQASYUHZFSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383883
Record name 2,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothiophene-3-carbaldehyde

CAS RN

61200-60-0
Record name 2,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorothiophene-3-carbaldehyde
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 2,5-dichlorothiophene (100.0 g) and dichloromethylmethylether (165.3 g) in dichloromethane (800 ml) was added dropwise a solution of titanium tetrachloride (272.7 g) in dichloromethane (160 ml) at −10 to −15° C. taking 50 minutes, and at the same temperature, the mixture was stirred for 30 minutes. The reaction solution was poured into ice, and the organic layer was washed with water, sodium hydrogen carbonate solution, water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give 2,5-dichloro-3-formylthiophene (115.0 g) as oil. To a mixture of acetone (1000 ml), sodium hydroxide (28.6 g) and water (1200 ml) was added at 0° C. a solution of 2,5-dichloro-3-formylthiophene (58.6 g) in acetone (200 ml) for 1.5 hours, and the mixture was stirred at the same temperature for 1 hour. Under reduced pressure, acetone was evaporated, and the crystals were filtered, washed with water and dried to give 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g). To a solution of 20% sodium ethoxide in ethanol (211 g) was added diethyl malonate (99.3 g) at room temperature, and then 4-(2,5-dichlorothiophen-3-yl)-3-buten-2-one (136.6 g) little by little. The mixture was stirred at room temperature for 30 minutes, heated for 2 hours while stirring, and cooled. The solvent was evaporated, and to the residue was added water. The aqueous layer was washed with ethyl acetate and concentrated, to which was added 2M sodium hydroxide (340 ml). The mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added 2.5M sulfuric acid (340 ml) for 15 minutes, and the mixture was stirred at 100° C. for 1.5 hours. The mixture was cooled, and precipitated crystals were filtered and washed with ethyl acetate-isopropylether (1:4) and isopropylether to give 5-(2,5-dichlorothiophen-3-yl)cyclohexane-1,3-dione (78.9 g) as colorless crystals.
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